Specific Scientific Field: This research falls under the field of Plant Biology .
Comprehensive and Detailed Summary of the Application: Dehydroabietinal (DA) has been implicated in the activation of systemic acquired resistance in plants. It also plays a role in the transition from the vegetative phase of growth to reproductive development in the crucifer plant Arabidopsis thaliana .
Thorough Summary of the Results or Outcomes Obtained: The leaves of DA treated plants contained significantly higher levels of SA than leaves of mock-treated plants . This suggests that DA plays a significant role in promoting SA accumulation, which is crucial for plant defense and development .
Specific Scientific Field: This research falls under the field of Medicinal Chemistry .
Comprehensive and Detailed Summary of the Application: Dehydroabietal has been found in the lateral roots of Aconitum carmichaelii Debx., a plant known for its diverse diterpenoid alkaloids . These compounds, including Dehydroabietal, have been studied for their potential anti-tumor activities .
Dehydroabietal is a chemical compound derived from dehydroabietic acid, which is a naturally occurring abietane-type diterpenoid. Its chemical structure features a bicyclic framework with multiple functional groups, primarily characterized by a double bond between the carbon atoms at positions 8 and 11 of the abietane skeleton. The molecular formula for dehydroabietal is C20H28O, and it is notable for its role as an intermediate in various
Dehydroabietal undergoes various chemical transformations, including:
Research indicates that dehydroabietal exhibits various biological activities, including:
Several methods exist for synthesizing dehydroabietal:
Dehydroabietal has several applications across various fields:
Interaction studies involving dehydroabietal focus on its reactivity with other compounds:
Dehydroabietal shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Abietic Acid | Bicyclic structure | More saturated; less reactive than dehydroabietal |
Dehydroabietic Acid | Similar backbone | Contains a carboxylic acid group; higher polarity |
Pimaric Acid | Bicyclic structure | Different oxidation state; less complex reactivity |
Neoabietic Acid | Bicyclic structure | Isomer of abietic acid; different stereochemistry |
Dehydroabietal's unique combination of reactivity and biological activity distinguishes it from these similar compounds, making it a subject of interest in both synthetic chemistry and pharmacology.
Dehydroabietal is primarily isolated from Picea species, including Picea obovata and Picea orientalis . It is also detected in the oleoresin of conifers such as Pinus nigra subsp. laricio, where diterpenoids constitute up to 92% of resin acids in outer stem tissues . Notably, cyanobacteria like Microcoleus lacustris produce structurally related abietane diterpenoids, though direct evidence of dehydroabietal in cyanobacteria remains limited . Phylogenetically, abietane biosynthesis is conserved in gymnosperms, particularly Pinaceae, but convergent evolution in cyanobacteria suggests independent metabolic pathways .
Dehydroabietal is synthesized via oxidation of dehydroabietadiene, a diterpene olefin derived from geranylgeranyl pyrophosphate (GGPP). Key enzymatic steps include:
In Sitka spruce (Picea sitchensis), CYP720B4 demonstrates substrate flexibility, oxidizing 24 diterpenoids with a preference for dehydroabietane-class substrates (apparent $$ K_m $$: 2.1–4.3 μM) . In vitro assays confirm its role in converting dehydroabietadienal to dehydroabietic acid .
Dehydroabietal and its derivatives are critical in conifer defense:
Cyanobacteria such as Nostoc commune and Microcoleus lacustris produce abietane-type diterpenoids, including dehydroabietic acid . While dehydroabietal itself is not yet reported in cyanobacteria, its structural analogs suggest evolutionary convergence in diterpenoid biosynthesis. These compounds may inhibit competing microorganisms, as seen in Microcoleus lacustris extracts active against Staphylococcus aureus and Vibrio cholerae . The presence of diterpenoids in both terrestrial plants and aquatic cyanobacteria underscores their ecological versatility and ancient evolutionary origins .
Dehydroabietal is typically synthesized via oxidation of dehydroabietic acid or its alcohol derivatives. Key synthetic routes include:
Recent advances have produced derivatives such as:
Table 1: Representative Dehydroabietal Derivatives
Derivative | Synthetic Method | Yield (%) |
---|---|---|
15-Hydroxydehydroabietal | Microbial oxidation | 62.7 |
Methyl dehydroabietate aldehyde | Esterification/Oxidation | 85.8 |
7-Oxodehydroabietal | Jones oxidation | 72.2 |
SAR studies reveal critical structural determinants:
Strategic modifications improve pharmacological profiles:
Innovative hybrid architectures leverage dehydroabietal’s scaffold:
Table 2: Bioactivity of Selected Hybrid Derivatives
Hybrid Type | Target | Activity Enhancement |
---|---|---|
Quinoxaline conjugate | Topoisomerase II | 7.2-fold |
PEGylated derivative | Plasma half-life | 6-fold |
Coumarin prodrug | Tumor selectivity | 9.1-fold |
Dehydroabietal demonstrates significant antimicrobial activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts [1]. The compound exhibits particularly potent activity against biofilm-forming bacterial strains, which represent a major clinical challenge due to their enhanced resistance to conventional antibiotics [1].
The antimicrobial efficacy of dehydroabietal varies significantly among different bacterial strains. Against Gram-positive bacteria, the compound shows exceptional potency, with minimum inhibitory concentration values as low as 7.81 μg/mL against Staphylococcus aureus ATCC 1228 and Mycobacterium smegmatis ATCC 607 [1]. Enterococcus faecalis ATCC 51299 demonstrated similar susceptibility with an identical minimum inhibitory concentration of 7.81 μg/mL [1].
For Gram-negative bacteria, dehydroabietal exhibits moderate antimicrobial activity, with minimum inhibitory concentration values ranging from 15.63 μg/mL for Pseudomonas aeruginosa ATCC 9027 to 125 μg/mL for various Klebsiella pneumoniae strains and Escherichia coli isolates [1]. The compound also demonstrates antifungal properties, with a minimum inhibitory concentration of 62.5 μg/mL against Candida albicans ATCC 10231 [1].
The antibiofilm properties of dehydroabietal represent one of its most significant therapeutic advantages. The compound demonstrates superior biofilm inhibition compared to conventional antibiotics, requiring only two to four-fold higher concentrations to significantly reduce the viability and biomass of existing biofilms [2]. This characteristic distinguishes dehydroabietal from typical antibiotics, which often require up to 1000-fold higher concentrations for effective biofilm eradication [2].
The minimum biofilm inhibitory concentration values for dehydroabietal demonstrate remarkable potency, with the lowest value of 0.49 μg/mL recorded against Staphylococcus aureus ATCC 43866, achieving a biofilm inhibition percentage of 75.13 ± 8.82% [1]. Against Klebsiella pneumoniae clinical isolates HSM 701 and HSM 703, the compound achieved minimum biofilm inhibitory concentrations of 0.98 μg/mL with biofilm inhibition percentages of 92.75 ± 5.69% and 94.13 ± 2.37%, respectively [1].
Growth curve kinetic studies reveal that dehydroabietal exhibits bacteriostatic properties against Staphylococcus aureus ATCC 25923, inhibiting bacterial growth without causing complete bacterial death [1]. This bacteriostatic mechanism may contribute to the compound's selective toxicity and reduced likelihood of developing resistance mutations.
Dehydroabietal demonstrates superior antibiofilm activity compared to established disinfectants. Against Staphylococcus aureus ATCC 43866, dehydroabietal outperformed polyhexanide 0.1% (minimum biofilm inhibitory concentration 31.25 μg/mL; biofilm inhibition 43.82 ± 0.05%), triclosan 0.15% (minimum biofilm inhibitory concentration 46.88 μg/mL; biofilm inhibition 67.90 ± 0.05%), and chlorhexidine 0.2% (minimum biofilm inhibitory concentration 62.50 μg/mL; biofilm inhibition 86.14 ± 0.05%) [1].
Microorganism | Gram Type | MIC (μg/mL) | MBIC (μg/mL) | Biofilm Inhibition (%) |
---|---|---|---|---|
Staphylococcus aureus ATCC 43866 | Gram-positive | 7.81 | 0.49 | 75.13 ± 8.82 |
Klebsiella pneumoniae HSM 701 | Gram-negative | 125 | 0.98 | 92.75 ± 5.69 |
Enterococcus faecalis ATCC 51299 | Gram-positive | 7.81 | 7.81 | 75.93 ± 0.05 |
Pseudomonas aeruginosa ATCC 9027 | Gram-negative | 15.63 | 7.81 | 64.64 ± 10.19 |
Candida albicans ATCC 10231 | Yeast | 62.5 | 62.5 | 81.83 ± 7.05 |
Dehydroabietal demonstrates significant anticancer activity against multiple human cancer cell lines through diverse molecular mechanisms [3]. The compound's antitumor effects are mediated through multiple pathways, including apoptosis induction, cell cycle arrest, and inhibition of cancer-specific survival proteins [3].
The primary mechanism of dehydroabietal's anticancer activity involves the induction of apoptosis through both intrinsic and extrinsic pathways [3]. The compound activates the mitochondrial apoptotic pathway by inducing the cleavage of caspase-3 and poly(ADP-ribose) polymerase in human lung cancer cells [3]. This activation occurs through disruption of mitochondrial membrane integrity and subsequent cytochrome c release [3].
In hepatocellular carcinoma cells, dehydroabietal induces apoptosis through the mitochondrial pathway, as evidenced by increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins [3]. The compound effectively targets cancer cells while demonstrating minimal cytotoxicity toward normal cells, indicating selective anticancer activity [3].
Dehydroabietal derivatives demonstrate potent cell cycle arrest capabilities across multiple cancer cell lines. In HepG2 cells, the compound induces cell cycle arrest in the G1 phase, preventing cancer cell proliferation [3]. This mechanism is mediated through modulation of cyclin-dependent kinases and their regulatory proteins [3].
In breast cancer MCF-7 cells, dehydroabietal derivatives arrest cells primarily in the S phase, disrupting DNA synthesis and replication [3]. The compound's ability to induce cell cycle arrest at different phases suggests multiple molecular targets and mechanisms of action [3].
One of the most significant mechanisms of dehydroabietal's anticancer activity is its ability to inhibit survivin, a key apoptosis inhibitor protein [4]. Survivin is overexpressed in many cancer types and contributes to cancer cell survival and resistance to therapy [4]. Dehydroabietal demonstrates superior survivin inhibition compared to YM-155, a known survivin inhibitor [4].
RNA sequencing analysis revealed that dehydroabietal treatment significantly reduces survivin expression in gastric cancer cells [4]. This inhibition leads to increased expression of cleaved caspase-3, indicating enhanced apoptotic activity [4]. The compound's ability to inhibit survivin more effectively than established inhibitors positions it as a promising therapeutic agent for cancers with high survivin expression [4].
Dehydroabietal induces ferroptosis, an iron-dependent form of regulated cell death, in various cancer cell lines [5]. The compound affects multiple pathways involved in ferroptosis regulation, including the system Xc-/glutathione/glutathione peroxidase 4 axis [5]. Proteomics analysis revealed that dehydroabietal treatment enriches ferroptosis-related pathways in HepG2 cells [5].
The compound modulates key ferroptosis regulators, including upregulation of transferrin receptor and downregulation of glutathione peroxidase 4 [5]. This dual mechanism enhances iron uptake while reducing the cell's antioxidant capacity, leading to lipid peroxidation and cell death [5].
Cancer Cell Line | Cancer Type | IC50 Range (μM) | Primary Mechanism |
---|---|---|---|
HepG2 | Hepatocellular carcinoma | 7.0-23.22 | Survivin inhibition, ferroptosis [4] [5] |
MCF-7 | Breast adenocarcinoma | 7.0-11.93 | Apoptosis, S-phase arrest [3] |
HeLa | Cervical carcinoma | 6.58-36.58 | Mitochondrial apoptosis [3] |
MGC-803 | Gastric carcinoma | 3.82-17.76 | Apoptosis, G1 arrest [3] |
Dehydroabietal exhibits potent anti-inflammatory properties through multiple molecular mechanisms, including inhibition of key inflammatory signaling pathways and modulation of immune cell function [6]. The compound's anti-inflammatory effects are mediated through both direct and indirect mechanisms affecting various cellular targets [6].
Dehydroabietal demonstrates significant inhibition of the nuclear factor kappa B signaling pathway, a central regulator of inflammatory responses [6]. The compound suppresses nuclear factor kappa B-mediated luciferase activity in transfected cells, indicating direct interference with this transcriptional pathway [6]. This inhibition results in reduced expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha and interleukin-1 beta [6].
The compound's effect on nuclear factor kappa B is mediated through inhibition of upstream kinases, including proto-oncogene tyrosine protein kinase (Src) and spleen tyrosine kinase (Syk) [6]. By targeting these kinases, dehydroabietal prevents the phosphorylation cascade that normally leads to nuclear factor kappa B activation [6].
In addition to nuclear factor kappa B inhibition, dehydroabietal suppresses the activator protein 1 signaling pathway [6]. The compound inhibits transforming growth factor beta-activated kinase 1 (TAK1), a key upstream regulator of both nuclear factor kappa B and activator protein 1 pathways [6]. This dual inhibition amplifies the anti-inflammatory effects of the compound [6].
Luciferase assay studies demonstrate that dehydroabietal significantly reduces activator protein 1-mediated transcriptional activity at concentrations of 100 μM [6]. This inhibition correlates with reduced expression of inflammatory genes, including inducible nitric oxide synthase and cyclooxygenase-2 [6].
Recent research has identified protein kinase C delta (PKCδ) as a novel molecular target of dehydroabietal [7]. The compound specifically interacts with PKCδ, preventing its phosphorylation induced by ischemia-reperfusion injury [7]. This interaction provides neuroprotective effects by reducing neuroinflammation and microglia activation [7].
Molecular docking studies reveal that dehydroabietal binds to PKCδ with high affinity, forming stable interactions that inhibit the kinase's activity [7]. This mechanism represents a novel approach to targeting neuroinflammation-related conditions [7].
Dehydroabietal functions as a dual agonist of peroxisome proliferator-activated receptor alpha and gamma, nuclear receptors that regulate metabolism and inflammation [8]. The compound's activation of these receptors contributes to its anti-inflammatory effects by promoting the resolution of inflammatory responses [8].
Studies in macrophages demonstrate that dehydroabietal activates peroxisome proliferator-activated receptor signaling, leading to reduced production of pro-inflammatory mediators such as monocyte chemoattractant protein-1 and nitric oxide [6]. This mechanism provides a link between the compound's anti-inflammatory and metabolic effects [6].
Dehydroabietal derivatives demonstrate significant immunomodulatory effects on dendritic cells, key regulators of immune responses [9]. The compounds inhibit the production of multiple pro-inflammatory cytokines, including interleukin-1 beta, interleukin-6, interleukin-12, and tumor necrosis factor-alpha [9].
The immunomodulatory effects extend to inhibition of co-stimulatory molecules CD40 and CD86 expression on dendritic cells [9]. This dual effect on both cytokine production and co-stimulatory molecule expression indicates comprehensive immunomodulatory activity [9].
Molecular Target | Effect | Pathway | Downstream Effect |
---|---|---|---|
Nuclear Factor kappa B | Inhibition | NF-κB signaling | Reduced pro-inflammatory cytokines [6] |
Protein kinase C delta | Inhibition | PKC signaling | Reduced neuroinflammation [7] |
Peroxisome proliferator-activated receptor alpha/gamma | Activation | PPAR signaling | Enhanced anti-inflammatory responses [8] |
Transforming growth factor beta-activated kinase 1 | Inhibition | MAPK/AP-1 signaling | Reduced inflammatory gene expression [6] |
Dehydroabietal and its derivatives demonstrate significant antiprotozoal activity against medically important parasites, particularly Leishmania species and Trypanosoma cruzi [10]. The compound's antiprotozoal effects are mediated through multiple mechanisms affecting parasite viability and cellular functions [10].
Dehydroabietal derivatives exhibit potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis [10]. The most active compounds demonstrate IC50 values ranging from 2.3 to 9 μM against intracellular amastigotes, the clinically relevant form of the parasite [10]. These values indicate significant therapeutic potential, particularly considering the compound's ability to target parasites residing within host cells [10].
One particularly promising derivative, bearing a 3-pyridyl-D-alanine side chain, demonstrates IC50 values of 0.37 μM against Leishmania donovani axenic amastigotes with a selectivity index of 63 [11]. This compound also effectively inhibits intracellular amastigotes in human macrophages with an IC50 value of 0.06 μM [11].
Against Trypanosoma cruzi, the causative agent of Chagas disease, dehydroabietal derivatives show IC50 values ranging from 1.4 to 5.8 μM against amastigotes residing in L6 cells [10]. Notably, one derivative demonstrated 1.5-fold greater potency than benznidazole, the standard treatment for Chagas disease [10].
The antiprotozoal activity appears to be structure-dependent, with the linker length between the diterpene scaffold and functional groups significantly influencing efficacy [12]. Compounds with two methylene units in the linker generally demonstrate superior activity compared to those with single methylene units [12].
The antiprotozoal mechanism of dehydroabietal involves multiple cellular targets within the parasites. Studies indicate that the compound induces oxidative stress in promastigotes through increased reactive oxygen species production [13]. This pro-oxidant effect disrupts essential cellular processes and leads to parasite death [13].
The compound also affects parasite membrane integrity and mitochondrial function [14]. Treatment with dehydroabietal derivatives results in mitochondrial membrane depolarization and reduced ATP production in treated parasites [14]. These effects on energy metabolism are critical for parasite survival and replication [14].
While less extensively studied than antiprotozoal activity, dehydroabietal demonstrates antiviral properties against various viral pathogens [3]. The compound's antiviral mechanisms appear to involve interference with viral replication processes and modulation of host cell antiviral responses [3].
The antiviral activity of dehydroabietal is attributed to its ability to modulate host cell signaling pathways that viruses exploit for replication [3]. By affecting these pathways, the compound can reduce viral load and improve host cell survival [3].
Parasite | Target Form | IC50 Range (μM) | Selectivity Index |
---|---|---|---|
Leishmania donovani | Axenic amastigotes | 0.37-9.0 | 63 [11] |
Leishmania donovani | Intracellular amastigotes | 0.06-2.3 | High [10] [11] |
Trypanosoma cruzi | Intracellular amastigotes | 0.6-5.8 | 58 [10] [11] |
Dehydroabietal exerts its diverse biological effects through interaction with multiple molecular targets and signaling pathways [6]. The compound's mechanisms of action involve both direct binding to specific proteins and modulation of cellular processes through indirect effects [6].
Dehydroabietal demonstrates selective inhibition of several protein kinases critical for cellular signaling. The compound inhibits proto-oncogene tyrosine protein kinase (Src) and spleen tyrosine kinase (Syk) in the nuclear factor kappa B cascade [6]. These kinases are essential for inflammatory signal transduction, and their inhibition results in reduced inflammatory responses [6].
Transforming growth factor beta-activated kinase 1 (TAK1) represents another key target of dehydroabietal [6]. TAK1 inhibition affects both nuclear factor kappa B and activator protein 1 pathways, providing a mechanistic explanation for the compound's broad anti-inflammatory effects [6].
Recent studies have identified protein kinase C delta (PKCδ) as a novel target of dehydroabietal [7]. The compound specifically binds to PKCδ, preventing its phosphorylation and subsequent activation [7]. This interaction provides neuroprotective effects by reducing neuroinflammation [7].
Dehydroabietal functions as a dual agonist of peroxisome proliferator-activated receptor alpha and gamma [8]. These nuclear receptors regulate gene expression involved in lipid metabolism, glucose homeostasis, and inflammatory responses [8]. The compound's activation of these receptors contributes to its anti-inflammatory and metabolic effects [8].
The binding affinity of dehydroabietal for peroxisome proliferator-activated receptors is concentration-dependent, with effective activation occurring at micromolar concentrations [8]. This activation leads to increased expression of genes involved in fatty acid oxidation and anti-inflammatory responses [8].
Dehydroabietal demonstrates potent inhibition of survivin, an inhibitor of apoptosis protein overexpressed in many cancers [4]. The compound reduces survivin expression more effectively than YM-155, a known survivin inhibitor [4]. This inhibition leads to increased apoptosis in cancer cells through enhanced caspase-3 activation [4].
The mechanism of survivin inhibition involves transcriptional downregulation, as demonstrated by RNA sequencing analysis [4]. The compound affects multiple pathways that regulate survivin expression, including cell cycle checkpoints and apoptotic signaling [4].
Dehydroabietal modulates key regulators of ferroptosis, including glutathione peroxidase 4 (GPX4) and transferrin receptor [5]. The compound upregulates transferrin receptor expression, enhancing iron uptake, while simultaneously affecting GPX4 levels [5]. This dual mechanism promotes iron-dependent lipid peroxidation and cell death [5].
Proteomics analysis reveals that dehydroabietal treatment enriches ferroptosis-related pathways in cancer cells [5]. The compound affects multiple proteins involved in iron metabolism, lipid peroxidation, and antioxidant defense systems [5].
Dehydroabietal interacts with cellular membranes through its amphiphilic properties [15]. The compound's hydrophobic regions anchor it to membrane lipid bilayers, while its charged carboxyl group exerts electrostatic effects on membrane proteins [15]. This interaction affects membrane permeability and transport processes [15].
Studies demonstrate that dehydroabietal can modulate organic anion transport systems in renal cells [16]. The compound inhibits p-aminohippurate transport while simultaneously affecting passive membrane permeability [16]. These effects on membrane transport may contribute to the compound's cellular uptake and distribution [16].
Molecular docking analyses reveal that dehydroabietal forms stable interactions with multiple protein targets [5]. The compound's carboxyl group forms hydrogen bonds with key amino acid residues in target proteins, while its hydrophobic regions contribute to binding affinity [5].
Docking studies with acetyl-CoA carboxylase, cardiolipin synthase, and transferrin receptor demonstrate binding scores ranging from -7.355 to -8.381 kcal/mol [5]. These favorable binding energies indicate strong interactions with these molecular targets [5].
The development of resistance to therapeutic agents represents a significant challenge in treating various diseases. Dehydroabietal addresses this challenge through its unique mechanisms of action and potential for combination therapies [17].
Dehydroabietal demonstrates significant synergistic effects when combined with conventional therapeutic agents. The most extensively studied combination involves dehydroabietal with doxorubicin for colorectal cancer treatment [17]. This combination achieves a combination index of 0.63, indicating strong synergistic effects [17].
The doxorubicin-dehydroabietal combination reduces the IC50 values of both drugs by approximately 70% compared to individual treatments [17]. The combination demonstrates enhanced apoptotic activity with 97.32% of cells entering late apoptosis, compared to lower percentages with individual treatments [17].
Combination therapy with dehydroabietal allows for significant dose reduction of cytotoxic agents while maintaining therapeutic efficacy. The dose reduction index for the doxorubicin-dehydroabietal combination is 3.286, indicating that combination therapy requires approximately three-fold lower doses to achieve the same therapeutic effect [17].
This dose reduction is particularly important for minimizing the severe side effects associated with conventional chemotherapy. The combination demonstrates minimal cytotoxicity against normal fibroblast cells, with growth inhibition percentages of 0% for individual compounds and their combination [17].
Dehydroabietal combination therapy demonstrates the ability to overcome multidrug resistance in cancer cells [17]. The compound enhances the efficacy of conventional chemotherapeutic agents even in resistant cell lines, suggesting mechanisms that bypass or overcome resistance pathways [17].
Studies in resistant HCT-116 colorectal cancer cells demonstrate that the abietic acid-doxorubicin combination maintains synergistic effects with a combination index of 0.63 [17]. This consistent synergy across different cell lines indicates broad applicability for overcoming drug resistance [17].
In antimicrobial applications, dehydroabietal demonstrates synergistic effects with conventional antibiotics and antimicrobial agents [18]. The combination of dehydroabietal with zinc oxide produces synergistic antibacterial effects that are more potent than either compound alone [18].
Studies comparing combinations of zinc oxide with dehydroabietal, abietic acid, or rosin demonstrate that the dehydroabietal combination is the most effective antimicrobial formulation [18]. This synergy extends to both planktonic bacteria and biofilm-associated organisms [18].
The synergistic effects of dehydroabietal combinations arise from complementary mechanisms of action. In cancer therapy, dehydroabietal enhances apoptosis induction while conventional chemotherapy agents provide DNA damage and cell cycle disruption [17]. This complementary action results in enhanced therapeutic efficacy [17].
The combination also affects multiple cellular pathways simultaneously, making it more difficult for cells to develop resistance mechanisms [17]. By targeting different aspects of cell survival and death pathways, the combination therapy provides a more comprehensive therapeutic approach [17].